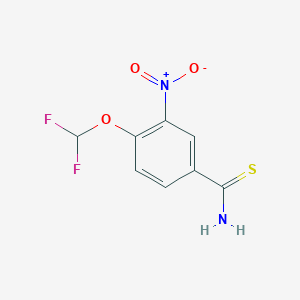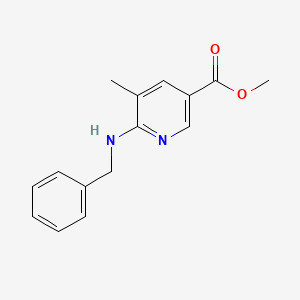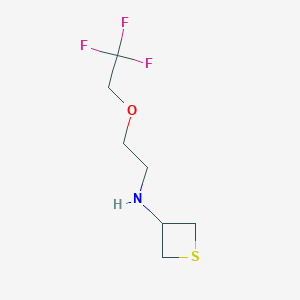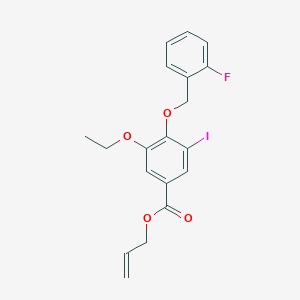
H-D-Dap(Fmoc)-OBzl.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Dap(Fmoc)-OBzl.HCl: is an amino acid derivative used in peptide synthesis. Let’s break down its name:
Function: It serves as a building block for introducing alkyne functions into peptide sequences.
Preparation Methods
Synthetic Routes: The synthesis involves coupling with an (OBzl) using standard Fmoc/tBu protocols.
Reaction Conditions: These include solid-phase peptide synthesis (SPPS) with Fmoc/tBu protection and copper-catalyzed click reactions.
Industrial Production: While not widely used industrially, it’s synthesized on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactions: It undergoes typical peptide bond formation reactions during SPPS.
Common Reagents: Fmoc/tBu reagents, coupling agents (e.g., HBTU, HATU), and base (e.g., DIPEA).
Major Products: Peptides containing the H-D-Dap(Fmoc)-OBzl sequence.
Scientific Research Applications
Peptide Chemistry: Used to construct peptides for drug development, biomaterials, and bioconjugates.
Medicine: Investigated for potential therapeutic applications.
Biology: Used in studies related to protein-protein interactions and enzyme-substrate interactions.
Industry: Limited industrial applications due to its specialized use.
Mechanism of Action
Targets: The compound’s effects depend on the specific peptide sequence it’s part of.
Pathways: It can participate in various biological pathways, including signal transduction and enzymatic processes.
Comparison with Similar Compounds
Uniqueness: Its combination of Fmoc, Dap, and OBzl makes it distinct.
Similar Compounds: Other amino acid derivatives like Fmoc-L-Dap(Mtt)-OH and Boc-L-Dap(Fmoc)-OH.
Properties
Molecular Formula |
C25H25ClN2O4 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
benzyl (2R)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C25H24N2O4.ClH/c26-23(24(28)30-15-17-8-2-1-3-9-17)14-27-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22;/h1-13,22-23H,14-16,26H2,(H,27,29);1H/t23-;/m1./s1 |
InChI Key |
SAAJUGCFIOSQTI-GNAFDRTKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B13019077.png)




![(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13019106.png)

![3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B13019142.png)

![5-Iodopyrazolo[1,5-a]pyridine](/img/structure/B13019149.png)

![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13019164.png)

![5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13019182.png)
